- Preparation of piperidinylcarbonyl- and piperazinylcarbonylindolylglyoxylates and -amides as inhibitors of p38-α kinase, World Intellectual Property Organization, , ,
Cas no 92822-02-1 (4-(4-Fluorobenzyl)piperidine)

4-(4-Fluorobenzyl)piperidine structure
Nome del prodotto:4-(4-Fluorobenzyl)piperidine
4-(4-Fluorobenzyl)piperidine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(4'-Fluorobenzyl)piperidine
- 4-(4-Fluorobenzyl)piperidine
- 4-[(4-fluorophenyl)methyl]piperidine
- C12H16FN
- 4-(4-fluorobenzyl)piperidine(SALTDATA: HCl)
- 4-fluorobenzylpiperidine
- fragment 4
- 4-(p-Fluorobenzyl)piperidine
- 4-[(4-Fluorophenyl)methyl]piperidine (ACI)
- JLAKCHGEEBPDQI-UHFFFAOYSA-N
- SCHEMBL895063
- MFCD03839825
- 4-(4-fluorobenzyl)-piperidine
- AC-6749
- Z969111158
- ALBB-014951
- HMS3604B15
- Q-103077
- piperidine 4
- BDBM15788
- AKOS005174548
- 4-(4-fluoro-benzyl)-piperidine
- PIPERIDINE, 4-[(4-FLUOROPHENYL)METHYL]-
- DB07110
- EN300-62671
- DTXSID30395219
- NS00069020
- SS-4428
- 4-(4-flourophenylmethyl)piperidine
- 4-(4'-fluorobenzyl) piperidine
- 4-(4-fluorophenyl)methyl-piperidine
- 4- (4-fluorophenyl)methyl-piperidine
- CHEMBL144527
- CS-W021997
- 4-(4-Fluorobenzyl)piperidine, AldrichCPR
- F8889-8150
- Q27096023
- PD006096
- 92822-02-1
- AB16243
-
- MDL: MFCD03840140
- Inchi: 1S/C12H16FN/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-4,11,14H,5-9H2
- Chiave InChI: JLAKCHGEEBPDQI-UHFFFAOYSA-N
- Sorrisi: FC1C=CC(CC2CCNCC2)=CC=1
Proprietà calcolate
- Massa esatta: 193.126678g/mol
- Carica superficiale: 0
- XLogP3: 2.6
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta legami ruotabili: 2
- Massa monoisotopica: 193.126678g/mol
- Massa monoisotopica: 193.126678g/mol
- Superficie polare topologica: 12Ų
- Conta atomi pesanti: 14
- Complessità: 158
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
Proprietà sperimentali
- Colore/forma: Liquid
- Densità: 1.044
- Punto di ebollizione: 285℃ at 760 mmHg
- Punto di infiammabilità: 126.2°C
- Indice di rifrazione: 1.512
- PSA: 12.03000
- LogP: 2.69660
4-(4-Fluorobenzyl)piperidine Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302;H315;H319;H335
- Dichiarazione di avvertimento: P261;P305+P351+P338
- Istruzioni di sicurezza: H303+H313+H333
- Classe di pericolo:IRRITANT
- Condizioni di conservazione:2-8 °C
4-(4-Fluorobenzyl)piperidine Dati doganali
- CODICE SA:2933399090
- Dati doganali:
Codice doganale cinese:
2933399090Panoramica:
2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
4-(4-Fluorobenzyl)piperidine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-62671-5.0g |
4-[(4-fluorophenyl)methyl]piperidine |
92822-02-1 | 95.0% | 5.0g |
$79.0 | 2025-03-21 | |
Enamine | EN300-62671-0.1g |
4-[(4-fluorophenyl)methyl]piperidine |
92822-02-1 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Cooke Chemical | BD9443231-250mg |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 97% | 250mg |
RMB 288.00 | 2025-02-20 | |
Chemenu | CM181050-250mg |
4-[(4-Fluorophenyl)methyl]piperidine |
92822-02-1 | 95%+ | 250mg |
$55 | 2023-01-09 | |
TRC | F588670-5g |
4-(4-Fluorobenzyl)piperidine |
92822-02-1 | 5g |
$ 483.00 | 2023-04-17 | ||
Enamine | EN300-62671-2.5g |
4-[(4-fluorophenyl)methyl]piperidine |
92822-02-1 | 95.0% | 2.5g |
$47.0 | 2025-03-21 | |
Fluorochem | 040470-10g |
4-(4'-Fluorobenzyl)piperidine |
92822-02-1 | 98% | 10g |
£570.00 | 2022-03-01 | |
Apollo Scientific | PC200040-250mg |
4-(4-Fluorobenzyl)piperidine |
92822-02-1 | 98% | 250mg |
£44.00 | 2024-05-26 | |
Chemenu | CM181050-5g |
4-[(4-Fluorophenyl)methyl]piperidine |
92822-02-1 | 95%+ | 5g |
$413 | 2023-01-09 | |
Chemenu | CM181050-10g |
4-[(4-Fluorophenyl)methyl]piperidine |
92822-02-1 | 95% | 10g |
$323 | 2021-08-05 |
4-(4-Fluorobenzyl)piperidine Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
Riferimento
Synthetic Routes 2
Condizioni di reazione
Riferimento
- Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese CatalystAngewandte Chemie, 2022, 61(30),,
Synthetic Routes 3
Condizioni di reazione
Riferimento
- Derivatives of 1-phenyl-2-piperidinopropanol and medicines containing it, France, , ,
Synthetic Routes 4
Condizioni di reazione
Riferimento
- Targeting Tyrosinase: Development and Structural Insights of Novel Inhibitors Bearing Arylpiperidine and Arylpiperazine FragmentsJournal of Medicinal Chemistry, 2018, 61(9), 3908-3917,
Synthetic Routes 5
Condizioni di reazione
Riferimento
- Preparation of heterocyclic derivatives as anti-inflammatory agents, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condizioni di reazione
Riferimento
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condizioni di reazione
Riferimento
- Preparation of aminoalkanoylaminobenzoxazoles as excitatory amino-acid antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane , Water ; 1 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9
Riferimento
- Pyridazine-piperidine amide compounds as SDC inhibitors and their preparation, pharmaceutical compositions and use in the treatment of brain cancer, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water
Riferimento
- Preparation of N-aryl-N-(heterocyclylalkyl)piperidinecarboxamides as CCR5 antagonists, Canada, , ,
Synthetic Routes 10
Condizioni di reazione
Riferimento
- Ketanserin analogs: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor bindingJournal of Medicinal Chemistry, 1992, 35(26), 4903-10,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid , Triethylsilane ; 3 d, rt
Riferimento
- Preparation of indole-3-carbonyl piperidides and analogs as proinflammatory cytokine inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane , 1,4-Dioxane
Riferimento
- The synthesis of substituted bipiperidine amide compounds as CCR3 antagonistsBioorganic & Medicinal Chemistry Letters, 2005, 15(5), 1375-1378,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; 1 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 9, 25 °C
Riferimento
- Preparation of N-heteroaryl heterocyclic carboxamides as stearoyl-CoA desaturase inhibitors for treatment of neurological disorders and primary brain cancer, World Intellectual Property Organization, , ,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Triethylsilane , Trifluoromethanesulfonic acid Solvents: Dichloromethane ; 0 - 5 °C; 5 min, 0 - 5 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
- Preparation of 3-phenyl-N-[2-(4-benzyl-1-piperidinyl)ethyl]acrylamides as CCR-3 receptor antagonists for use in the treatment of inflammation and allergic conditions, World Intellectual Property Organization, , ,
Synthetic Routes 15
Condizioni di reazione
Riferimento
- Preparation of imidazolylbenzene compounds and use thereof as medicines, World Intellectual Property Organization, , ,
Synthetic Routes 16
Condizioni di reazione
Riferimento
- N-[3-(4-benzylpiperidin-1-yl)propyl]urea compounds, process for producing the same and use thereof for anti-AIDS drugs, World Intellectual Property Organization, , ,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Riferimento
- Piperidine-based heterocyclic oxalyl amides as potent p38α MAP kinase inhibitorsBioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1059-1062,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Acetic acid
Riferimento
- Synthesis, calcium-channel-blocking activity, and antihypertensive activity of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and structurally related compoundsJournal of Medicinal Chemistry, 1991, 34(10), 3011-22,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Triethyl phosphite ; 15 h, rt → 150 °C
1.2 Reagents: Sodium hydride Solvents: 1,3-Dimethyl-2-imidazolidinone ; 150 °C; 20 min, 150 °C; 150 °C → 0 °C
1.3 Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ; 15 h, 50 psi, rt
1.2 Reagents: Sodium hydride Solvents: 1,3-Dimethyl-2-imidazolidinone ; 150 °C; 20 min, 150 °C; 150 °C → 0 °C
1.3 Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium hydroxide Solvents: Ethanol ; 15 h, 50 psi, rt
Riferimento
- Preparation of 2-[(4-benzyl)-1-piperidinyl)methyl]benzimidazole-5-ols as NMDA NR2B receptor antagonists for the treatment of neuropathic pain., World Intellectual Property Organization, , ,
4-(4-Fluorobenzyl)piperidine Raw materials
- P-fluorobenzyl chloride
- 4-(4-fluorophenyl)methylpiperidine hydrochloride
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methylene]-,1,1-dimethylethyl ester
- 1-Piperidinecarboxylic acid, 4-[(4-fluorophenyl)methyl]-,1,1-dimethylethyl ester
- (4-Fluorophenyl)(piperidin-4-yl)methanol
- 1-Benzyl-4-piperidone
- 4-(4-fluorobenzoyl)piperidine
4-(4-Fluorobenzyl)piperidine Preparation Products
92822-02-1 (4-(4-Fluorobenzyl)piperidine) Prodotti correlati
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92822-02-1)4-(4-Fluorobenzyl)piperidine

Purezza:99%
Quantità:5g
Prezzo ($):363.0